molecular formula C9H14ClN3 B1435105 2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride CAS No. 1949816-11-8

2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride

Cat. No.: B1435105
CAS No.: 1949816-11-8
M. Wt: 199.68 g/mol
InChI Key: ORGQTRWUMFUWHS-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a pyrrolidine group and an amine group, forming a hydrochloride salt. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method involves the nucleophilic substitution of a halogenated pyridine with pyrrolidine in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The final product is typically purified through recrystallization or chromatography techniques to obtain the hydrochloride salt in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with different substituents, such as:

Uniqueness

What sets 2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a pyridine ring with a pyrrolidine group and an amine group makes it particularly versatile in various chemical reactions and applications .

Biological Activity

2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride, also known by its CAS number 35981-63-6, is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a pyridine ring fused with a pyrrolidine ring, connected by an amine group at the 4th position of the pyridine ring. The hydrochloride salt form enhances its solubility and stability in aqueous environments, making it suitable for biological studies. The molecular structure can be summarized as follows:

  • Molecular Formula : C₉H₁₃ClN₄
  • Molecular Weight : 202.68 g/mol

Enzyme Modulation

This compound exhibits significant biological activities, particularly in enzyme modulation:

  • Collagen Prolyl-4-Hydroxylase Inhibition : It has been identified as an inhibitor of collagen prolyl-4-hydroxylase, an enzyme critical for collagen synthesis. This inhibition may have implications for conditions related to collagen metabolism and fibrosis.

Receptor Interactions

The compound also interacts with selective androgen receptors, suggesting potential applications in therapies targeting muscle growth and metabolic disorders. These interactions could position it as a candidate for treatments related to muscle wasting diseases or hormonal imbalances.

While specific research on the mechanism of action for this compound is limited, similar compounds have shown diverse mechanisms involving:

  • Nucleophilic Substitution Reactions : The presence of both nitrogen atoms in the pyridine and pyrrolidine rings allows for nucleophilic attacks on electrophilic centers in biological targets.
  • Receptor Binding : Its ability to bind to androgen receptors may influence gene expression related to muscle metabolism and growth .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
4-(Pyrrolidin-1-yl)pyridin-2-aminePyridine ring with pyrrolidine substitutionStudied for different receptor interactions
4-(Pyrrolidin-3-yl)pyridine hydrochlorideSimilar pyridine structureFocus on different biological pathways
3-(Pyrrolidin-2-yl)pyridinePyridine ring with a different substitutionInvestigated for distinct pharmacological properties

These compounds share certain structural characteristics but differ in their specific interactions with biological targets, highlighting the unique potential of this compound.

Research Findings and Case Studies

Research into the biological activity of this compound is still emerging. A few notable studies include:

  • Anticonvulsant Activity : Similar pyridine-pyrrolidine structures have been investigated for their anticonvulsant properties, suggesting that this compound may warrant further exploration in this area.
  • Gene Expression Modulation : Preliminary studies indicate that it can influence detoxification pathways and gene expression through receptor binding, although detailed mechanisms remain to be elucidated.

Properties

IUPAC Name

2-pyrrolidin-1-ylpyridin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.ClH/c10-8-3-4-11-9(7-8)12-5-1-2-6-12;/h3-4,7H,1-2,5-6H2,(H2,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGQTRWUMFUWHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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